N-Benzyl-2-methylbut-3-en-2-amine
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Overview
Description
N-Benzyl-2-methylbut-3-en-2-amine: is an organic compound with the molecular formula C12H17N . It is a member of the amine family, characterized by the presence of a benzyl group attached to a nitrogen atom, along with a methylbutenyl chain. This compound is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Benzylation of 2-methylbut-3-en-2-amine: This method involves the reaction of 2-methylbut-3-en-2-amine with benzyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is typically carried out in an organic solvent like toluene or dichloromethane at elevated temperatures.
Reductive Amination: Another method involves the reductive amination of 2-methylbut-3-en-2-one with benzylamine in the presence of a reducing agent like sodium cyanoborohydride or hydrogen gas with a suitable catalyst.
Industrial Production Methods: Industrial production of N-Benzyl-2-methylbut-3-en-2-amine typically involves large-scale benzylation reactions using automated reactors and continuous flow systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-Benzyl-2-methylbut-3-en-2-amine can undergo oxidation reactions to form corresponding oxides or other oxidized derivatives.
Reduction: The compound can be reduced to form N-benzyl-2-methylbutan-2-amine using reducing agents like lithium aluminum hydride.
Substitution: It can participate in nucleophilic substitution reactions where the benzyl group can be replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Formation of N-benzyl-2-methylbut-3-en-2-one.
Reduction: Formation of N-benzyl-2-methylbutan-2-amine.
Substitution: Formation of various substituted amines depending on the substituent introduced.
Scientific Research Applications
Chemistry: N-Benzyl-2-methylbut-3-en-2-amine is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a precursor in the synthesis of medicinal compounds, particularly those with amine functionalities.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.
Mechanism of Action
The mechanism of action of N-Benzyl-2-methylbut-3-en-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyl group can enhance the compound’s binding affinity to these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
N-Benzyl-2-methylbutan-2-amine: Similar structure but lacks the double bond in the butenyl chain.
N-Benzyl-2-methylprop-2-en-2-amine: Similar structure but with a shorter carbon chain.
Uniqueness: N-Benzyl-2-methylbut-3-en-2-amine is unique due to the presence of both a benzyl group and a methylbutenyl chain, which confer specific chemical and biological properties that are distinct from its analogs.
Properties
CAS No. |
104937-87-3 |
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Molecular Formula |
C12H17N |
Molecular Weight |
175.27 g/mol |
IUPAC Name |
N-benzyl-2-methylbut-3-en-2-amine |
InChI |
InChI=1S/C12H17N/c1-4-12(2,3)13-10-11-8-6-5-7-9-11/h4-9,13H,1,10H2,2-3H3 |
InChI Key |
IJGPXRLQYZURDV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C=C)NCC1=CC=CC=C1 |
Origin of Product |
United States |
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